1-(4-fluorophenyl)-4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]piperazine
Description
1-(4-Fluorophenyl)-4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]piperazine (CAS: 432535-65-4) is a piperazine-based compound with a molecular formula of C₂₀H₂₁FN₂O₂ (average mass: 340.398 g/mol) . Its structure features a piperazine core substituted with a 4-fluorophenyl group at the 1-position and a (2E)-3-(4-methoxyphenyl)prop-2-enoyl moiety at the 4-position. The compound’s ChemSpider ID is 656187, and its stereochemistry is defined by the (2E)-configuration of the propenoyl chain .
Properties
IUPAC Name |
(E)-1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-25-19-9-2-16(3-10-19)4-11-20(24)23-14-12-22(13-15-23)18-7-5-17(21)6-8-18/h2-11H,12-15H2,1H3/b11-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRLBCOTWHZYOI-NYYWCZLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline, 4-methoxybenzaldehyde, and piperazine.
Condensation Reaction: The first step involves the condensation of 4-fluoroaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base.
Cyclization: The Schiff base is then subjected to cyclization with piperazine under suitable conditions to form the desired piperazine derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Automated Reactors: Use of automated reactors to control temperature, pressure, and reaction time.
Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification: Advanced purification methods such as high-performance liquid chromatography (HPLC) or distillation.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects on neurological or psychiatric disorders.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]piperazine involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors in the brain, modulating their activity.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Ion Channels: Affecting the function of ion channels, altering cellular excitability.
Comparison with Similar Compounds
SC211 (ChEMBL329228)
SC212 (ChEMBL1940410)
- Structure : 1-(3-((4-Fluorophenyl)thio)propyl)-4-(4-(trifluoromethyl)phenyl)piperazine.
- Key Differences : Contains a sulfur-linked 4-fluorophenylthio group and a trifluoromethylphenyl substituent.
- Activity : Atypical antipsychotic activity linked to dopamine D2 receptor (D2R) modulation .
- Comparison : The target compound lacks the sulfur atom and trifluoromethyl group, which are critical for SC212’s D2R binding. This suggests divergent pharmacological profiles.
Antibacterial Piperazine Derivatives
Compound 2 and 8 ()
- Structures :
- 2 : (2E)-4-(2-Methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]-piperazine.
- 8 : (2E)-1-[3-(2-Chlorophenyl)prop-2-enyl]-4-(2-methoxyphenyl)-piperazine.
- Key Differences : Substituents at the 2-position of the phenyl rings (methoxy vs. chloro) and absence of a 4-fluorophenyl group.
- Activity : Both compounds exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria .
- Comparison : The target compound’s 4-fluorophenyl and 4-methoxyphenyl groups may enhance membrane penetration due to increased hydrophobicity and electronegativity, though this requires experimental validation.
Chalcone-Based Piperazine Analogues
Cardamonin (Cluster 5)
Compound 2j (Cluster 6)
- Structure: (E)-1-(4-Bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone.
- Activity : IC₅₀ = 4.703 μM.
- Comparison: The target compound’s piperazine ring and α,β-unsaturated ketone could enhance binding stability compared to 2j’s propanone chain, though iodine substitution in 2j improves electronegativity .
Dopamine Transporter (DAT) Inhibitors
GBR 12909
- Structure : 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine.
- Activity : High DAT affinity (IC₅₀ = 8.0 nM) and selectivity over serotonin transporters (SERT) .
- Comparison: The target compound’s single 4-fluorophenyl group and methoxyphenyl enoyl chain likely reduce DAT affinity compared to GBR 12909’s bis(4-fluorophenyl) motif, but may improve metabolic stability.
Calcium Channel Blockers
Flunarizine (1-[bis(4-Fluorophenyl)methyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine)
- Structure : Bis(4-fluorophenyl)methyl group and propenyl chain.
- Activity : Used for cerebral vasodilation; blocks T-type calcium channels .
- Comparison: The target compound’s methoxyphenyl group and prop-2-enoyl chain may shift activity from calcium channel blockade to other mechanisms, such as kinase inhibition.
Biological Activity
1-(4-fluorophenyl)-4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are recognized for their diverse pharmacological activities and potential therapeutic applications. The unique structure of this compound, particularly the presence of a fluorine atom and a methoxy group, is believed to influence its biological activity significantly.
Chemical Structure and Properties
- IUPAC Name : (E)-1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one
- Molecular Formula : C20H21FN2O2
- Molecular Weight : 342.39 g/mol
- Melting Point : 107-108°C
- Boiling Point : 407.7°C at 760 mmHg
- Density : 1.175 g/cm³
Synthesis
The synthesis of 1-(4-fluorophenyl)-4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]piperazine typically involves several steps:
- Condensation Reaction : The initial step involves the reaction between 4-fluoroaniline and 4-methoxybenzaldehyde to form an intermediate Schiff base.
- Cyclization : This Schiff base is then cyclized with piperazine under appropriate conditions.
- Purification : The final product is purified using recrystallization or chromatography methods.
The biological activity of 1-(4-fluorophenyl)-4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]piperazine is attributed to its interaction with various molecular targets:
- Receptors : It binds to neurotransmitter receptors, modulating their activity, which may influence mood and cognitive functions.
- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways, potentially affecting drug metabolism.
- Ion Channels : It can alter the function of ion channels, impacting cellular excitability and neurotransmission.
Pharmacological Effects
Research has indicated that piperazine derivatives exhibit a range of biological activities, including:
- Antidepressant Activity : Some studies suggest that similar compounds can enhance serotonin levels in the brain, contributing to antidepressant effects.
- Anticancer Properties : Piperazine derivatives have been shown to induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and death.
Case Study 1: Neurotransmitter Modulation
A study on a related piperazine derivative demonstrated that it could increase dopamine levels in the caudate nucleus and hypothalamus when administered at higher doses (50–250 mg/kg). However, lower doses did not significantly affect monoamine levels . This suggests potential applications in treating disorders related to dopamine dysregulation.
Case Study 2: Anticancer Activity
Research on similar compounds has shown that they can inhibit cell proliferation in various cancer cell lines. For instance, derivatives have been found to induce apoptosis through caspase-dependent pathways, leading to increased expression of pro-apoptotic proteins while inhibiting anti-apoptotic proteins . This indicates that 1-(4-fluorophenyl)-4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]piperazine may also possess anticancer properties worth exploring.
Comparison with Similar Compounds
The biological activity of 1-(4-fluorophenyl)-4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]piperazine can be compared with other piperazine derivatives:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(4-chlorophenyl)-4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]piperazine | Chlorine substituent | Moderate antidepressive effects |
| 1-(4-bromophenyl)-4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]piperazine | Bromine substituent | Potential anticancer activity |
| 1-(4-methylphenyl)-4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]piperazine | Methyl substituent | Enhanced receptor binding affinity |
Unique Properties of the Fluorinated Compound
The presence of the fluorine atom in 1-(4-fluorophenyl)-4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]piperazine enhances its metabolic stability and lipophilicity compared to its non-fluorinated counterparts. This modification can lead to improved bioavailability and efficacy in therapeutic applications.
Q & A
Basic: What are the recommended synthetic routes for 1-(4-fluorophenyl)-4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]piperazine, and what reaction conditions are critical?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Preparation of the α,β-unsaturated ketone (prop-2-enoyl moiety) via Claisen-Schmidt condensation between 4-methoxyacetophenone and a substituted benzaldehyde under basic conditions (e.g., NaOH/ethanol) .
- Step 2: Acylation of the piperazine core (1-(4-fluorophenyl)piperazine) using the synthesized enone. This step often employs coupling agents like thionyl chloride (SOCl₂) to activate the carbonyl group, followed by nucleophilic substitution with the piperazine in a polar aprotic solvent (e.g., dichloromethane or acetone) at room temperature for 6–12 hours .
- Critical Conditions: Strict temperature control (room temperature to 50°C), anhydrous solvents, and stoichiometric ratios to minimize side reactions. Purification via recrystallization (ethanol or acetone) ensures high yields (~40–60%) .
Basic: Which spectroscopic and chromatographic methods are essential for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Confirm the (E)-configuration of the propenoyl group (characteristic coupling constant: J = 15–16 Hz for trans double bonds) and aromatic substitution patterns (e.g., fluorine splitting in ¹⁹F NMR) .
- 2D NMR (COSY, HSQC): Resolve overlapping signals in the piperazine ring and substituents .
- Infrared Spectroscopy (IR): Validate carbonyl stretching (~1650–1700 cm⁻¹) and C-F/C-O bonds .
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using reverse-phase C18 columns and UV detection .
- Mass Spectrometry (ESI-MS): Confirm molecular weight (e.g., [M+H]+ expected for C₂₀H₁₈F₂N₂O₂: 373.14) .
Advanced: How can researchers address contradictory crystallographic data during structural determination?
Methodological Answer:
- Refinement Software: Use SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and hydrogen bonding networks .
- Validation Tools: Cross-check with PLATON (e.g., ADDSYM for missed symmetry) and Mercury for Hirshfeld surface analysis to detect weak interactions .
- Multi-Technique Correlation: Combine X-ray diffraction with solid-state NMR or IR to resolve ambiguities in hydrogen bonding or conformation .
Advanced: What computational strategies predict the pharmacokinetic and pharmacodynamic properties of this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., serotonin or dopamine receptors) based on the fluorophenyl and methoxyphenyl motifs .
- QSAR Models: Train models using descriptors like logP (lipophilicity), polar surface area, and H-bond acceptors/donors to predict absorption and blood-brain barrier permeability .
- MD Simulations (GROMACS): Simulate ligand-receptor dynamics over 100+ ns to assess binding stability and conformational changes .
Advanced: What strategies improve solubility and stability for pharmacological assays?
Methodological Answer:
- Salt Formation: React with HCl or oxalic acid to generate water-soluble hydrochloride or oxalate salts .
- Co-Solvent Systems: Use DMSO/PBS mixtures (≤10% DMSO) to maintain solubility without denaturing proteins .
- Structural Modifications: Introduce hydrophilic groups (e.g., hydroxyl or amine) on the piperazine ring while monitoring activity via SAR studies .
Basic: What structural features drive the biological activity of this compound?
Methodological Answer:
- Piperazine Core: Facilitates interactions with neurotransmitter receptors (e.g., 5-HT₆ or D₂) via hydrogen bonding and cation-π interactions .
- Fluorophenyl Group: Enhances metabolic stability and bioavailability through reduced cytochrome P450-mediated oxidation .
- Methoxyphenyl-Propenoyl Moiety: Contributes to π-π stacking with aromatic residues in receptor binding pockets, as observed in analogous cinnamoyl derivatives .
Advanced: How can researchers validate target engagement in cellular assays?
Methodological Answer:
- Radioligand Binding Assays: Use tritiated ligands (e.g., [³H]spiperone for dopamine receptors) to measure competitive displacement (IC₅₀ values) .
- Functional Assays (cAMP/Calcium Flux): Transfect cells with GPCR-coupled reporters (e.g., CRE-luciferase) to quantify agonism/antagonism .
- CRISPR Knockout Models: Validate specificity by comparing activity in wild-type vs. receptor-knockout cell lines .
Advanced: What analytical approaches resolve metabolic instability in preclinical studies?
Methodological Answer:
- In Vitro Microsomal Assays: Incubate with rat/human liver microsomes (RLM/HLM) and NADPH to identify oxidative metabolites (e.g., hydroxylation or demethylation) via LC-MS/MS .
- Stable Isotope Labeling: Synthesize deuterated analogs at metabolically vulnerable sites (e.g., methoxy groups) to prolong half-life .
- CYP Inhibition Screening: Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Perform reactions in fume hoods to avoid inhalation of volatile reagents (e.g., SOCl₂) .
- Waste Disposal: Neutralize acidic/byproduct streams before disposal in accordance with EPA guidelines .
Advanced: How can researchers design derivatives to mitigate toxicity observed in preliminary studies?
Methodological Answer:
- Toxicity Prediction: Use Derek Nexus or ProTox-II to flag structural alerts (e.g., reactive enones) .
- Bioisosteric Replacement: Substitute the propenoyl group with a pyridazine ring to reduce electrophilic reactivity while retaining target affinity .
- In Vivo Tolerability Testing: Conduct acute toxicity studies in rodents (OECD 423) to establish MTD (maximum tolerated dose) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
